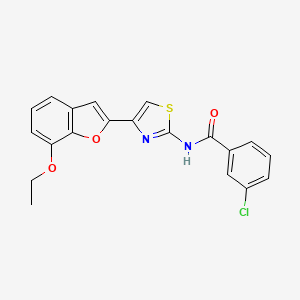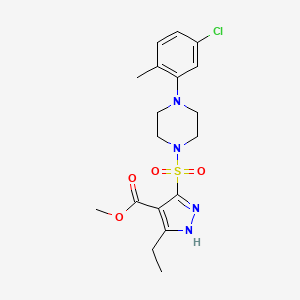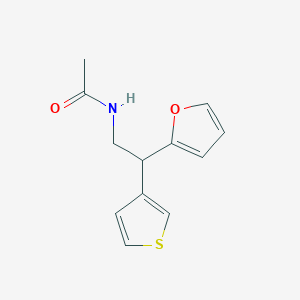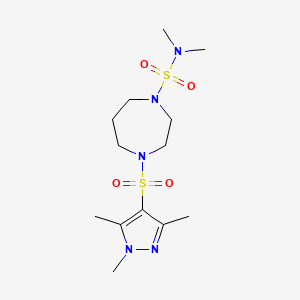
3-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide” is a chemical compound. It contains a benzofuran scaffold, which is found in many natural and synthetic compounds with a wide range of biological and pharmacological applications . Benzofuran derivatives have been used in the treatment of various diseases, including skin diseases such as cancer or psoriasis .
Molecular Structure Analysis
The molecular structure of “3-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide” includes a benzofuran scaffold, a thiazole ring, and a benzamide group. The benzofuran scaffold is a key structural feature that contributes to its wide array of biological activities .Aplicaciones Científicas De Investigación
Antimicrobial Agents
Benzofuran derivatives have been identified as promising structures for the development of new antimicrobial agents. They exhibit a wide range of biological and pharmacological activities, making them suitable for the treatment of microbial diseases . The unique structural features of benzofuran, such as in the compound , allow for the design of drugs targeting various clinically approved antimicrobial targets.
Anticancer Therapeutics
Substituted benzofurans have shown significant anticancer activities. Some derivatives have been found to inhibit the growth of various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound “3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide” could potentially be explored for its efficacy in cancer treatment due to its structural similarity to these active compounds.
Organic Synthesis Intermediates
Compounds with benzofuran structures serve as intermediates in the synthesis of complex molecules, especially in pharmaceuticals and agrochemicals. Their unique reactive sites can be leveraged for building molecular frameworks, which is crucial for the development of new drugs and agricultural products.
Antimalarial Drugs
The benzofuran scaffold is also being explored for its potential in antimalarial drug development. With increasing drug resistance, there is a need for new therapeutic agents, and benzofuran derivatives offer a promising avenue for such developments .
Chemosensitizers
Benzofuran derivatives are being studied for their potential use as chemosensitizers in combination with anticancer drugs. This approach aims to enhance the efficacy of existing cancer therapies by overcoming drug resistance mechanisms .
Pharmacokinetic Property Prediction
The drug likeness and pharmacokinetic properties of benzofuran derivatives can be predicted to assess their potential as therapeutic agents. This includes evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for drug development .
Direcciones Futuras
Benzofuran and its derivatives are a promising area of research in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Future research could focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships on these derivatives as antimicrobial drugs .
Propiedades
IUPAC Name |
3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S/c1-2-25-16-8-4-5-12-10-17(26-18(12)16)15-11-27-20(22-15)23-19(24)13-6-3-7-14(21)9-13/h3-11H,2H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIVSFHBWXUSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxyoxan-2-yl]methyl acetate](/img/structure/B2581603.png)

![[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2581607.png)
![N~5~-(3-ethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2581610.png)
![(E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2581611.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2581612.png)
![1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2581614.png)
![3-(4-ethoxyphenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2581615.png)
![ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2581616.png)
![6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2581617.png)
![1-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2581618.png)
